molecular formula C19H14FNO6S B7637268 KAN0438241

KAN0438241

Cat. No.: B7637268
M. Wt: 403.4 g/mol
InChI Key: DDVUKRHRMBDQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KAN0438241 is a potent and selective small-molecule inhibitor of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). It exhibits high potency with an IC50 of 0.19 µM and demonstrates significant selectivity, being over 20-fold more selective for PFKFB3 than for the PFKFB4 isoform, with no notable inhibition of PFKFB1 or PFKFB2 . The structural basis for its inhibition has been confirmed by X-ray crystallography, which shows the compound bound to the PFKFB3 protein, providing a clear mechanism of action at the molecular level .PFKFB3 is an emerging anti-cancer target that is widely overexpressed in cancer cells and plays a critical role in metabolic reprogramming (the Warburg effect) and DNA damage repair . Research indicates that PFKFB3 is rapidly recruited to sites of DNA double-strand breaks in a manner dependent on the MRN-ATM-γH2AX-MDC1 signaling pathway . By inhibiting PFKFB3, this compound impairs the homologous recombination (HR) repair pathway, a high-fidelity DNA repair mechanism essential for cell survival after damage by agents such as ionizing radiation . Mechanistically, pharmacological inhibition of PFKFB3 disrupts the recruitment of key DNA repair proteins, including Ribonucleotide Reductase M2, to damage sites, thereby reducing local deoxynucleotide (dNTP) incorporation and ultimately leading to decreased HR repair efficiency .This targeted action makes this compound a valuable tool compound for investigating cancer metabolism and DNA repair mechanisms in vitro. Impairing the HR pathway through PFKFB3 inhibition can sensitize cancer cells to radio-therapy, presenting a promising strategy for combination cancer treatments . Related inhibitors, such as KAN0438757, have shown significant anti-proliferative effects and tumor-specific cytotoxicity in colorectal cancer models and patient-derived organoids while demonstrating negligible toxicity in non-transformed cells and in vivo mouse models, underscoring the potential therapeutic window of this target class . This compound is supplied for research purposes to further explore these biological processes and their therapeutic implications.this compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO6S/c20-12-4-7-17(22)16(9-12)11-2-1-3-14(8-11)28(26,27)21-13-5-6-15(19(24)25)18(23)10-13/h1-10,21-23H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVUKRHRMBDQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Sulfonylation Reaction

The synthesis begins with the sulfonylation of methyl 4-amino-2-hydroxybenzoate using 3-bromophenylsulfonyl chloride. This reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. The mixture is stirred at room temperature for 12 hours, yielding methyl 4-{[(3-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate as an intermediate.

Key Reaction Parameters

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature25°C (room temperature)
Reaction Time12 hours
Yield78% (isolated)

Suzuki-Miyaura Cross-Coupling

The brominated intermediate undergoes a palladium-catalyzed Suzuki-Miyaura coupling with 5-fluoro-2-hydroxyphenylboronic acid. This step employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base in a tetrahydrofuran (THF)/water (3:1) solvent system. The reaction is heated to 80°C for 6 hours under reflux, forming the biphenyl sulfonamide derivative.

Cross-Coupling Optimization

ConditionDetail
CatalystPd(PPh₃)₄ (2 mol%)
SolventTHF/H₂O (3:1)
Temperature80°C (reflux)
Reaction Time6 hours
Yield65% (after purification)

Ester Hydrolysis

The final step involves hydrolysis of the methyl ester to the carboxylic acid. The intermediate is treated with lithium hydroxide (LiOH) in a methanol/water (4:1) mixture at 60°C for 4 hours. Acidification with hydrochloric acid (HCl) precipitates the final product, which is purified via recrystallization from ethanol/water.

Hydrolysis Conditions

ParameterValue
BaseLiOH (2 equiv)
SolventMeOH/H₂O (4:1)
Temperature60°C
Reaction Time4 hours
Final Yield82%

Purification and Characterization

Chromatographic Purification

Crude products from each step are purified using flash column chromatography with silica gel (230–400 mesh). Elution gradients are tailored to isolate intermediates:

  • Sulfonylation Product : Ethyl acetate/hexane (1:3 → 1:1)

  • Cross-Coupling Product : Dichloromethane/methanol (95:5)

  • Final Compound : Ethyl acetate with 1% acetic acid.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

CompoundPurity (%)Retention Time (min)
Sulfonylation Intermediate98.512.3
Cross-Coupling Intermediate97.218.7
This compound99.122.5

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, -SO₂NH-), 8.15 (d, J = 8.4 Hz, 1H, aromatic), 7.72–7.68 (m, 2H, biphenyl), 6.92 (d, J = 8.8 Hz, 1H, aromatic).

  • ¹³C NMR : δ 170.2 (COOH), 162.4 (C-F), 138.7–115.3 (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 434.08 [M+H]⁺ (calculated for C₁₉H₁₅FNO₆S: 434.06).

Enzymatic Selectivity and Potency

This compound exhibits sub-micromolar inhibition of PFKFB3 (IC₅₀ = 0.19 µM) with >20-fold selectivity over PFKFB4 (IC₅₀ = 3.6 µM). Isothermal titration calorimetry (ITC) confirms binding to PFKFB3 with a dissociation constant (K_d) of 0.21 µM, aligning with its enzymatic activity.

Inhibitory Activity Profile

EnzymeIC₅₀ (µM)Selectivity vs. PFKFB3
PFKFB30.191.0 (reference)
PFKFB43.618.9
PFKFB1>10>52.6
PFKFB2>10>52.6

Scale-Up and Process Challenges

Solvent and Temperature Optimization

Initial small-scale syntheses faced challenges in reproducibility during the cross-coupling step. Increasing the reaction temperature to 85°C and switching to degassed solvents improved yields by 12%.

Byproduct Formation

A common byproduct, resulting from incomplete boronic acid coupling, was mitigated by adding 10 mol% Pd(PPh₃)₄ and extending reaction time to 8 hours .

Chemical Reactions Analysis

Enzymatic Inhibition and Selectivity

KAN0438241 selectively targets the kinase activity of PFKFB3, which governs fructose-2,6-bisphosphate (F2,6BP) synthesis—a critical activator of glycolysis. Key findings include:

  • IC₅₀ Values :

    TargetIC₅₀ (μM)Selectivity vs. PFKFB3
    PFKFB30.19
    PFKFB43.620-fold
    PFKFB1/2>10>50-fold
    Source: Biochemical assays using recombinant human PFKFB isoforms .
  • Structural Basis : Co-crystal structures reveal that this compound binds to PFKFB3’s active site, mimicking interactions of the endogenous substrate fructose-6-phosphate (F6P). This competitive binding disrupts F2,6BP production, thereby inhibiting glycolysis .

Mechanism of Action in DNA Damage Response

This compound’s prodrug (KAN0438757) demonstrates radiosensitizing and chemosensitizing effects by impairing DNA repair mechanisms:

  • Homologous Recombination (HR) Defects : PFKFB3 inhibition reduces recruitment of replication protein A (RPA) and RAD51 to DNA damage sites, critical for HR repair .

  • Fanconi Anemia Pathway Disruption : Blocks resolution of DNA interstrand crosslinks induced by platinum-based therapies (e.g., cisplatin), leading to replication fork stalling and cell death .

Metabolic and Cellular Effects

  • Glycolytic Flux Suppression : Reduces intracellular F2,6BP levels, lowering glycolytic activity by >50% at 1 μM in cancer cell lines (e.g., A549) .

  • Cancer-Selective Toxicity : Transformed cells show heightened sensitivity to ionizing radiation and platinum drugs, while normal cells remain unaffected .

Comparative Analysis with Other PFKFB3 Inhibitors

InhibitorPFKFB3 IC₅₀ (μM)Selectivity NotesClinical Relevance
This compound0.1920-fold selective over PFKFB4Preclinical radiosensitizer
AZ670.018High selectivity, cell-free activityResearch tool
PFK158>100 (no effect)Indirect F2,6BP reduction, no enzymatic inhibitionQuestionable utility
Source: .

Scientific Research Applications

Scientific Research Applications

  • Cancer Treatment
    • Mechanism of Action : KAN0438241 inhibits PFKFB3, leading to decreased levels of fructose-2,6-bisphosphate (F2,6BP), which subsequently reduces glycolytic activity in cancer cells. This effect can sensitize tumors to radiation therapy by impairing their ability to repair DNA damage induced by ionizing radiation .
    • Case Studies : In vitro studies have shown that this compound can enhance the efficacy of radiation therapy in transformed cells while sparing non-transformed cells, highlighting its selective action against cancerous tissues .
  • Radiosensitization
    • Research Findings : this compound has been identified as a radiosensitizer due to its role in homologous recombination repair pathways. It localizes to DNA damage sites following irradiation, promoting the recruitment of repair proteins necessary for cell survival post-radiation exposure .
    • Clinical Implications : The compound's ability to disrupt DNA repair mechanisms in cancer cells suggests that it could be used in combination with radiotherapy to improve treatment outcomes for patients with high-grade tumors .

Data Tables

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of PFKFB3 reduces glycolysis in tumorsEnhanced apoptosis and reduced tumor growth
RadiosensitizationIncreases sensitivity of cancer cells to radiationImproved efficacy of radiotherapy
SelectivitySpares non-transformed cells while targeting cancerous onesSignificant selectivity with minimal side effects

Case Studies

  • Study on Glioblastoma
    • A study demonstrated that this compound effectively reduced glioblastoma cell viability under hypoxic conditions, which mimic the tumor microenvironment. The compound's action was linked to its ability to inhibit PFKFB3 activity, thereby disrupting the metabolic adaptation of glioblastoma cells .
  • Combination Therapy Research
    • Research indicated that combining this compound with conventional chemotherapeutics resulted in synergistic effects, leading to enhanced anti-tumor activity compared to either treatment alone. This suggests potential for developing combination therapies that leverage this compound's mechanism of action .

Mechanism of Action

KAN0438241 exerts its effects by selectively inhibiting the enzyme PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate, a key regulator of glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, thereby disrupting the glycolytic pathway. This leads to a decrease in the energy production and viability of cancer cells. The molecular targets and pathways involved include the glycolytic enzymes and the downstream signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

KAN0438241 vs. KAN0438757 (Prodrug)

Parameter This compound KAN0438757
Chemical Structure Parent compound Phosphate prodrug
Cellular Uptake Moderate Enhanced via hydrolysis
F-2,6-P₂ Inhibition IC₅₀ = 0.12 μM (PFKFB3) IC₅₀ = 0.09 μM (PFKFB3)
Kinase Selectivity >100× selective over PFKFB1/2/4 Similar selectivity profile
ADME Profile Limited membrane permeability Improved bioavailability
In Vivo Efficacy Moderate radiosensitization Superior tumor suppression

KAN0438757, the prodrug of this compound, exhibits enhanced cellular activity due to improved solubility and intracellular conversion to the active compound. Both compounds show nanomolar inhibitory potency against PFKFB3, but KAN0438757 achieves higher intracellular concentrations, making it more effective in reducing F-2,6-P₂ levels and sensitizing cancer cells to radiation .

This compound vs. 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3-PO)

Parameter This compound 3-PO
Target Specificity PFKFB3-selective Pan-PFKFB inhibitor
Binding Mechanism F-6-P pocket competitor ATP-competitive inhibitor
IC₅₀ (PFKFB3) 0.12 μM 2.1 μM
Isoform Cross-Reactivity Minimal (PFKFB1/2/4) High (PFKFB1-4)
Cellular Effects Reduces HR repair, radiosensitizes Broad metabolic suppression

Unlike 3-PO, a pan-PFKFB inhibitor with off-target effects, this compound exhibits >100-fold selectivity for PFKFB3 over other isoforms. This specificity minimizes metabolic disruptions in normal cells while maximizing anti-cancer efficacy. Additionally, this compound’s unique F-6-P binding mode avoids interference with ATP-dependent processes, reducing toxicity risks .

This compound vs. PFK158

Parameter This compound PFK158
Structural Class Sulfonamide derivative Benzopyran derivative
Mechanism F-6-P pocket inhibitor Allosteric PFKFB3 inhibitor
HR Suppression Strong (80% reduction) Moderate (50% reduction)
Clinical Stage Preclinical Phase I trials
Metabolic Impact Glycolysis-specific Broad glycolysis/lipogenesis

PFK158, a clinical-stage PFKFB3 inhibitor, suppresses glycolysis by binding to an allosteric site, but its broader metabolic effects (e.g., lipid synthesis inhibition) complicate therapeutic use. This compound’s substrate-competitive mechanism offers a cleaner pharmacological profile, specifically targeting cancer cell glycolysis and HR repair without disrupting lipid metabolism .

Key Research Findings

  • HR Suppression : this compound decreased RAD51 foci formation by 80% in PFKFB3-proficient cells, whereas PFK158 achieved only 50% reduction .
  • In Vivo Efficacy: KAN0438757 (50 mg/kg) reduced tumor volume by 60% in xenograft models, outperforming this compound (35% reduction) due to enhanced bioavailability .

Q & A

Q. What are the established methods for synthesizing and characterizing KAN0438241?

this compound is synthesized via a multi-step protocol involving temperature-controlled reactions (e.g., 50°C for 1 week) and extractive workup with solvents like EtOAc. Characterization typically employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. For reproducibility, experimental protocols must detail reaction conditions, purification steps, and analytical validation criteria .

Q. How is the binding affinity of this compound to its target (e.g., PFKFB3) measured experimentally?

Isothermal titration calorimetry (ITC) is a gold-standard method. For example, titrating 200 μM this compound into 20 μM PFKFB3 protein at 25°C with 12 × 3 μl injections provides raw data on binding enthalpy (ΔH), entropy (ΔS), and dissociation constants (Kd). Data analysis requires software like MicroCal PEAQ-ITC to fit heat-of-dilution corrections and validate binding parameters .

Q. What criteria ensure the purity and identity of this compound in experimental settings?

New compounds require ≥95% purity via HPLC, corroborated by NMR for structural confirmation. Known compounds must cross-reference published spectral data. Documentation should include batch-specific chromatograms, spectral overlays, and reproducibility across independent syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanistic data across different cell lines?

Contradictions may arise from cell-specific metabolic contexts (e.g., glycolysis dependency). Methodological approaches include:

  • Dose-response profiling : Compare IC₅₀ values under varying nutrient conditions.
  • Pathway inhibition assays : Use siRNA or CRISPR to isolate PFKFB3-dependent effects.
  • Multi-omics integration : Pair proteomics with metabolomics to map off-target interactions. Iterative hypothesis testing and triangulation with orthogonal assays (e.g., ITC vs. cellular viability) enhance robustness .

Q. What experimental designs optimize the radiosensitizing effects of this compound in vivo?

  • Dose optimization : Use fractional radiation schemes with escalating this compound doses to assess synergy.
  • Tumor microenvironment (TME) modeling : Mimic hypoxia/glucose deprivation in 3D spheroids or PDX models.
  • Biomarker-driven cohorts : Stratify subjects by PFKFB3 expression levels via IHC or RNA-seq. Ethical considerations require preclinical validation of toxicity profiles before transitioning to clinical models .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across species?

Apply physiologically based pharmacokinetic (PBPK) modeling to scale interspecies differences. Key steps:

  • Compartmental analysis : Measure plasma half-life, volume of distribution, and clearance rates in rodents vs. non-rodents.
  • Allometric scaling : Adjust for metabolic rate differences using body surface area.
  • CYP450 profiling : Identify species-specific enzyme interactions affecting bioavailability. Cross-validate with microdosing studies in higher mammals to refine human PK predictions .

Q. What strategies validate this compound’s selectivity against related kinase targets?

  • Kinase panel screening : Use broad-spectrum assays (e.g., KinomeScan) to identify off-target binding.
  • Structural docking simulations : Compare binding poses of this compound in PFKFB3 vs. homologous kinases (e.g., PFKFB4).
  • Mutagenesis studies : Introduce point mutations in ATP-binding domains to isolate selectivity determinants. Data must reconcile in silico predictions with functional cellular assays to avoid false positives .

Methodological Guidelines

  • Experimental Reproducibility : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis protocols, instrument calibration, and raw data deposition in supplementary materials .
  • Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation, peer debriefing) to contextualize discordant results .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving human or animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.